3,5-Bis(trifluoromethyl)-benzeneethanamine chemical structure and properties
3,5-Bis(trifluoromethyl)-benzeneethanamine chemical structure and properties
3,5-Bis(trifluoromethyl)-benzeneethanamine: Technical Guide Core Topic: Chemical Structure, Synthesis, and Medicinal Chemistry Applications CAS Registry Number: 181772-08-7[1]
Executive Summary: The Fluorinated Scaffold
3,5-Bis(trifluoromethyl)benzeneethanamine (also known as 3,5-bis(trifluoromethyl)phenethylamine) is a specialized fluorinated building block used extensively in the synthesis of neuroactive pharmaceuticals and agrochemicals. It belongs to the class of substituted phenethylamines , a structural family that underpins a vast array of neurotransmitter analogs (dopamine, norepinephrine) and psychotropic drugs.[2]
The defining feature of this molecule is the 3,5-bis(trifluoromethyl)phenyl moiety.[3][4][5] This specific substitution pattern is a "privileged structure" in medicinal chemistry. It imparts extreme lipophilicity and metabolic resistance to the phenyl ring, preventing oxidative degradation by Cytochrome P450 enzymes while enhancing blood-brain barrier (BBB) permeability.
Key Technical Specifications:
| Property | Data |
|---|---|
| CAS Number | 181772-08-7 |
| Molecular Formula | C₁₀H₉F₆N |
| Molecular Weight | 257.18 g/mol |
| IUPAC Name | 2-[3,5-Bis(trifluoromethyl)phenyl]ethanamine |
| Physical Form | Clear Liquid (Free base) / White Solid (HCl salt) |
| pKa (Predicted) | ~9.5 (Amine) |
| LogP (Predicted) | ~3.2 (High Lipophilicity) |
Medicinal Chemistry Utility: The "Fluorine Effect"[6]
In drug design, this compound serves as a critical intermediate for introducing the 3,5-bis(CF₃)phenyl motif.[5][6] This motif is not merely a structural spacer; it is a functional pharmacophore.
Mechanistic Impact:
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Metabolic Blockade: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Placing CF₃ groups at the 3 and 5 positions blocks the most reactive sites on the phenyl ring from metabolic hydroxylation.
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Lipophilicity Modulation: The two CF₃ groups significantly increase the partition coefficient (LogP), facilitating membrane transport and BBB penetration, which is crucial for NK1 antagonists and SSRIs targeting the central nervous system.
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ groups reduces the electron density of the aromatic ring (π-acidic), promoting unique pi-stacking interactions with protein binding pockets.
Diagram: Pharmacophore Logic & Biological Impact
Caption: Mechanistic impact of the 3,5-bis(trifluoromethyl) moiety on pharmacokinetics and pharmacodynamics.
Synthetic Methodologies
The synthesis of 3,5-bis(trifluoromethyl)benzeneethanamine requires careful handling of fluorinated intermediates to prevent defluorination or side reactions. Below are two validated routes.
Route A: The Henry Reaction (Nitroaldol Condensation)
This is the most robust laboratory-scale method, utilizing the commercially available aldehyde.
Step 1: Condensation [3]
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Reagents: 3,5-Bis(trifluoromethyl)benzaldehyde, Nitromethane, Ammonium Acetate.
-
Conditions: Reflux in Acetic Acid or Methanol.
-
Mechanism: The aldehyde reacts with nitromethane to form the corresponding β-nitrostyrene .
-
Observation: Formation of a yellow crystalline solid (Nitrostyrene intermediate).
Step 2: Reduction
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Pd-C.
-
Conditions: Anhydrous THF (0°C to Reflux) for LiAlH₄; Ethanol/Pressure for Hydrogenation.
-
Outcome: The nitro group and the alkene are reduced simultaneously to yield the primary amine.
Route B: Cyanide Reduction
Used when the corresponding benzyl bromide is available.
-
Cyanation: 3,5-Bis(trifluoromethyl)benzyl bromide + NaCN → 3,5-Bis(trifluoromethyl)phenylacetonitrile.
-
Reduction: Hydrogenation of the nitrile (Raney Nickel or Pd/C) yields the phenethylamine.
Detailed Protocol: Route A (Henry Reaction)
Safety Warning: Nitrostyrenes are irritants. LiAlH₄ is pyrophoric. Perform all steps under inert atmosphere (Nitrogen/Argon).
-
Preparation of Nitrostyrene:
-
Dissolve 10.0 g of 3,5-bis(trifluoromethyl)benzaldehyde in 50 mL of Nitromethane.
-
Add 1.5 g of Ammonium Acetate.
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Reflux for 4-6 hours. Monitor TLC for disappearance of aldehyde.
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Cool to room temperature. The product, 1-(3,5-bis(trifluoromethyl)phenyl)-2-nitroethene , often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol.
-
-
Reduction to Amine:
-
Suspend 2.0 g of LiAlH₄ in 50 mL anhydrous THF under Nitrogen at 0°C.
-
Dropwise add a solution of the nitrostyrene (from Step 1) in THF.
-
Allow to warm to room temperature, then reflux for 12 hours.
-
Quenching (Fieser Method): Cool to 0°C. Add water (2 mL), 15% NaOH (2 mL), then water (6 mL) carefully.
-
Filter the white precipitate (aluminum salts).
-
Concentrate the filtrate to obtain the crude amine oil.
-
Purification: Convert to HCl salt by adding ethereal HCl for long-term storage.
-
Diagram: Synthesis Workflow
Caption: Step-by-step synthesis via the Henry Reaction pathway.
Handling, Safety, and Storage
Hazard Classification (GHS):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Signal Word: DANGER.
Storage Protocol:
-
Atmosphere: Air-sensitive. Store under Nitrogen or Argon.
-
Temperature: 2-8°C (Refrigerate).
-
Container: Tightly sealed glass vial. Avoid plastics for long-term storage of the free base as amines can leach plasticizers.
Emergency Procedures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Immediate medical attention required.
-
Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize with weak acid (dilute acetic acid) before disposal.
References
-
Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)benzeneethanamine Product Sheet. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 3,5-Bis(trifluoromethyl)benzeneethanamine.[8][9] National Library of Medicine. Retrieved from
-
Fluorochem. (n.d.).[9] Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzeneethanamine. Retrieved from
-
Alkhaibari, I. S., et al. (2021).[10] Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Molecules. (Demonstrates the utility of the 3,5-bis(CF3) motif in antimicrobial drug design). Retrieved from
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Authoritative review on the metabolic stability and lipophilicity of the CF3 group).
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